molecular formula C16H19N3O5 B5385768 methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B5385768
M. Wt: 333.34 g/mol
InChI Key: RNXPWGHPRGPIEG-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with 4,5-dimethoxy-2-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: NaH in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate
  • Methyl 2-{[(1-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate
  • Methyl 2-{[(1-isopropyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate

Uniqueness

What sets methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate apart from similar compounds is its specific substitution pattern on the pyrazole ring and the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-5-19-7-6-11(18-19)15(20)17-12-9-14(23-3)13(22-2)8-10(12)16(21)24-4/h6-9H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXPWGHPRGPIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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